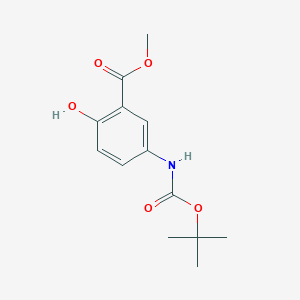

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Description

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is a benzoic acid derivative featuring a hydroxyl group at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, and a methyl ester at the carboxylate moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in peptide synthesis and drug development, where the Boc group serves as a protective moiety for amines . Its structural attributes balance lipophilicity (via the Boc and methyl ester groups) and hydrogen-bonding capacity (via the hydroxyl group), making it valuable in controlled reactivity applications.

Properties

IUPAC Name |

methyl 2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(15)9(7-8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOFORFWNCUDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-Amino-2-hydroxybenzoic Acid

The foundational step involves converting 5-amino-2-hydroxybenzoic acid into its methyl ester. Fischer esterification is the most widely employed method, leveraging acidic conditions to facilitate nucleophilic acyl substitution.

Procedure :

5-Amino-2-hydroxybenzoic acid (10.0 g, 54.6 mmol) is dissolved in anhydrous methanol (200 mL) under an inert atmosphere. Concentrated sulfuric acid (6 mL, 112.6 mmol) is added dropwise, and the mixture is stirred at 65°C for 12–18 hours. The solvent is evaporated under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate. The product is extracted with ethyl acetate (200 mL), washed with brine, dried over sodium sulfate, and concentrated to yield methyl 5-amino-2-hydroxybenzoate as a white crystalline solid.

Key Data :

Boc Protection of the Amino Group

The primary amine at position 5 is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to prevent side reactions with the hydroxyl group.

Procedure :

Methyl 5-amino-2-hydroxybenzoate (5.0 g, 25.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL). Boc2O (6.2 g, 28.4 mmol) and 4-dimethylaminopyridine (DMAP, 0.3 g, 2.5 mmol) are added sequentially. The reaction is stirred at room temperature for 12 hours, after which the solvent is removed under vacuum. The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate this compound.

Key Data :

-

FT-IR (cm⁻¹) : 3365 (N–H), 1690 (C=O ester), 1591 (C=O Boc).

-

1H NMR (400 MHz, CDCl3) : δ 1.48 (s, 9H, C(CH3)3), 3.97 (s, 3H, COOCH3), 6.82 (d, J = 8.8 Hz, 1H, ArH), 7.45 (d, J = 1.7 Hz, 1H, ArH), 7.62 (dd, J = 8.8, 1.8 Hz, 1H, ArH), 10.51 (s, 1H, OH).

Alternative Pathways and Comparative Analysis

Nitro Reduction Route

For substrates where direct amination is challenging, a nitro intermediate can be reduced to the amine post-esterification.

Procedure :

Methyl 5-nitro-2-hydroxybenzoate is synthesized via nitration of methyl 2-hydroxybenzoate, followed by catalytic hydrogenation (Pd/C, H2) or tin(II) chloride reduction. The resulting methyl 5-amino-2-hydroxybenzoate is then Boc-protected as described above.

Key Considerations :

-

Nitration regioselectivity must be controlled to favor the 5-nitro isomer.

-

Reduction with SnCl2 in ethyl acetate/methanol (1.5:1) at 55°C achieves >90% conversion.

Optimization and Troubleshooting

Solvent and Base Selection

Purification Challenges

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients effectively separates Boc-protected products from unreacted starting material.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Industrial and Scalability Considerations

Large-scale synthesis (>100 g) necessitates:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules. The compound’s reactivity is influenced by the presence of the Boc group, which prevents unwanted side reactions during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A: 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid

- Structure : Lacks the methyl ester, featuring a free carboxylic acid at the 1-position.

- Properties :

- Reactivity : The carboxylic acid can participate in coupling reactions (e.g., amide formation), whereas the methyl ester in the target compound requires hydrolysis for similar reactivity.

- Applications : Used in solid-phase synthesis where acidic deprotection is preferred.

Compound B: Methyl 5-(bromoacetyl)-2-hydroxybenzoate

- Structure: Replaces the Boc-amino group with a bromoacetyl substituent.

- Properties :

- Applications : Intermediate in synthesizing bioactive molecules, such as β-blocker impurities (e.g., labetalol derivatives) .

Compound C: Methyl 2-amino-5-methoxybenzoate

- Structure: Substitutes the Boc-amino and hydroxyl groups with methoxy and unprotected amino groups.

- Properties: Polarity: Reduced hydrogen-bonding capacity compared to the hydroxyl-containing target compound. Stability: The free amino group may require protection in acidic/basic conditions .

- Applications : Precursor for dyes and agrochemicals due to its aromatic amine functionality.

Positional Isomers and Derivatives

Compound D: Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

- Structure : Contains two hydroxyl groups (2- and 4-positions) and an isobutyramido group.

- Properties: Polarity: Higher than the target compound due to dihydroxy substitution.

Compound E: Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate

Comparative Data Table

Biological Activity

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate (commonly referred to as M4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

M4 is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 239.25 g/mol

- IUPAC Name : this compound

The compound features a benzoate core substituted with a hydroxyl group and a tert-butoxycarbonyl (BOC) protected amine, which plays a crucial role in its biological activity.

Antioxidant Properties

M4 has demonstrated notable antioxidant properties, which are essential for protecting cells from oxidative stress. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative damage in various cellular models. For instance, M4's protective effects against reactive oxygen species (ROS) have been observed in astrocyte cultures exposed to amyloid-beta peptide (Aβ), a model for Alzheimer's disease .

Anticancer Activity

Research has shown that M4 exhibits anticancer potential through several mechanisms:

- Inhibition of Cell Proliferation : M4 has been reported to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis in these cells, leading to reduced viability .

- Mechanisms of Action : The apoptosis induced by M4 is associated with the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .

Study 1: Neuroprotective Effects

In an experimental study involving astrocyte cultures treated with Aβ, M4 was shown to significantly reduce TNF-α levels and free radical production. This suggests that M4 may protect against neuroinflammation and oxidative damage associated with neurodegenerative diseases .

Study 2: Anticancer Efficacy

A study focusing on the effect of M4 on colorectal cancer cells revealed that treatment with M4 resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of intrinsic apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

The biological activity of M4 can be compared with structurally similar compounds. The following table summarizes key findings:

| Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Apoptosis via caspase activation |

| Tert-butyl-2-hydroxybenzoate | Moderate | No | Free radical scavenging |

| Methyl 5-(tert-butoxycarbonylamino)-2-methoxybenzoate | Yes | Moderate | Inhibition of cell proliferation |

Q & A

Q. How do researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.